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molecular formula C11H13ClO B8505623 1-(2-Chloroethyl)isochroman

1-(2-Chloroethyl)isochroman

Cat. No. B8505623
M. Wt: 196.67 g/mol
InChI Key: OEGMYLBPVNTCSU-UHFFFAOYSA-N
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Patent
US05877317

Procedure details

Aluminum trichloride (17.44 g, 0.131 mol) is added, in aliquots over a period of 5-10 min, to an ice-cooled solution of [2-(3-chloro-1-ethoxypropoxy)ethyl]benzene (LXIII, PREPARATION 1, 28.87 g, 0.119 mol) in nitromethane (150 ml). After 30 min, hydrochloric acid (4N) is added and the mixture is partitioned between ether and saline. The organic phase, which contains nitromethane, is dried over magnesium sulfate and carefully concentrated under reduced pressure. The nitromethane/product mixture is then extracted six times with hexane and the hexane extracts are concentrated and chromatographed on silica gel eluting with ether/hexane (5/95). The appropriate fractions are pooled and concentrated to give the title compound, NMR (CDCl3) 2.23, 2.36, 2.71, 2.97, 3.68, 3.79, 4.10, 4.93 and 7.06-7.23 δ.
Quantity
17.44 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.87 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[Cl:5][CH2:6][CH2:7][CH:8](OCC)[O:9][CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>[N+](C)([O-])=O>[Cl:5][CH2:6][CH2:7][CH:8]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH2:10][O:9]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
17.44 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
28.87 g
Type
reactant
Smiles
ClCCC(OCCC1=CC=CC=C1)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture is partitioned between ether and saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
carefully concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The nitromethane/product mixture is then extracted six times with hexane
CONCENTRATION
Type
CONCENTRATION
Details
the hexane extracts are concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel eluting with ether/hexane (5/95)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCC1OCCC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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